
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷是一种有机硅化合物,分子式为 C17H36OSi。该化合物以硅烷基团与 10-十一烯氧基团相连为特征,赋予其独特的化学性质。由于其反应性和稳定性,它在各种科学和工业应用中都有应用。
准备方法
合成路线和反应条件
(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷的合成通常涉及在咪唑或吡啶等碱的存在下,将 10-十一烯-1-醇与叔丁基氯二甲基硅烷反应。该反应在无水条件下进行,以防止硅烷基团水解。一般反应方案如下:
10-十一烯-1-醇+叔丁基氯二甲基硅烷→(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷+HCl
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器,以确保一致的质量和产率。催化剂和优化的反应条件的使用可以提高合成过程的效率。
化学反应分析
反应类型
(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成硅醇或硅氧烷。
还原: 还原反应可以将硅烷基团转化为硅醇基团。
取代: 硅烷基团可以与亲核试剂发生取代反应,导致形成新的有机硅化合物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺或醇等亲核试剂可以在温和条件下与硅烷基团反应。
主要生成产物
氧化: 硅醇和硅氧烷。
还原: 硅醇。
取代: 取决于所用亲核试剂的各种有机硅化合物。
科学研究应用
(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及醇的保护基。
生物学: 用于修饰生物分子,以提高稳定性和反应性。
医学: 研究其在药物递送系统和医疗器械中的潜在用途。
工业: 由于其疏水性,被用于涂料、粘合剂和密封剂的生产。
作用机制
(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷的作用机制涉及硅烷基团与各种分子靶标的相互作用。硅烷基团可以与羟基形成共价键,导致形成稳定的硅氧烷键。这种反应性在表面修饰和聚合物交联等各种应用中得到利用。
相似化合物的比较
类似化合物
(1,1-二甲基乙基)二甲基(四十三烷基)硅烷: 结构相似,但具有更长的烷基链。
(1,1-二甲基乙基)二甲基(十九烷氧基)硅烷: 结构相似,但烷基链长度不同。
独特性
(1,1-二甲基乙基)二甲基(10-十一烯氧基)硅烷因其特定的烷基链长度以及 10-十一烯氧基中存在的不饱和键而独一无二。这种不饱和性赋予了额外的反应性,使其适用于需要交联和聚合的应用。
属性
CAS 编号 |
145119-64-8 |
|---|---|
分子式 |
C17H36OSi |
分子量 |
284.6 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-undec-10-enoxysilane |
InChI |
InChI=1S/C17H36OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h7H,1,8-16H2,2-6H3 |
InChI 键 |
QIGNTAGMEZXSOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
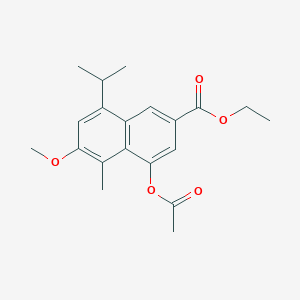
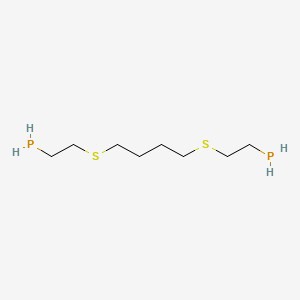
![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
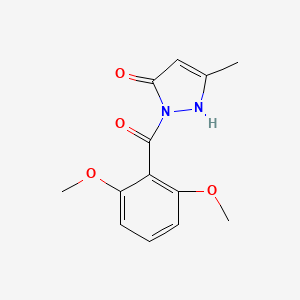
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)
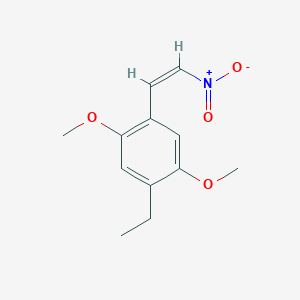
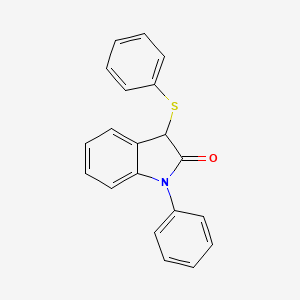
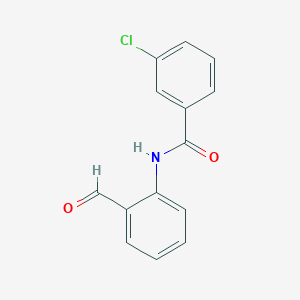
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
